molecular formula C11H12Cl2N2O B2629211 1-(2,6-Dichlorobenzoyl)piperazine CAS No. 404869-31-4

1-(2,6-Dichlorobenzoyl)piperazine

Cat. No. B2629211
CAS RN: 404869-31-4
M. Wt: 259.13
InChI Key: QLYMWDPEXIEMSX-UHFFFAOYSA-N
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Description

“1-(2,6-Dichlorobenzyl)piperazine” is an organic compound with the empirical formula C11H14Cl2N2. It has a molecular weight of 245.15 . It’s a halogenated heterocycle .


Molecular Structure Analysis

The molecular structure of “1-(2,6-Dichlorobenzyl)piperazine” includes a six-membered ring containing two opposing nitrogen atoms . The compound also contains two chlorine atoms attached to the benzyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2,6-Dichlorobenzyl)piperazine” are not detailed in the current data, piperazine compounds in general can undergo a variety of chemical reactions due to the presence of the reactive nitrogen atoms in the piperazine ring .


Physical And Chemical Properties Analysis

“1-(2,6-Dichlorobenzyl)piperazine” is a solid with a melting point of 54-62 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 332.4±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and can cause specific target organ toxicity upon single exposure . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(2,6-dichlorophenyl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c12-8-2-1-3-9(13)10(8)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYMWDPEXIEMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorobenzoyl)piperazine

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